molecular formula C15H11NO3 B1669612 Cridanimod CAS No. 38609-97-1

Cridanimod

Cat. No.: B1669612
CAS No.: 38609-97-1
M. Wt: 253.25 g/mol
InChI Key: UOMKBIIXHQIERR-UHFFFAOYSA-N
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Description

Cridanimod is a small molecule known for its ability to increase the expression of progesterone receptors. It has potential antineoplastic adjuvant activity and is used in the treatment of endometrial cancer. This compound can induce the production and release of interferon alpha and beta, which are crucial for its immunomodulatory effects .

Mechanism of Action

Target of Action

Cridanimod is a potent activator of the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells that binds to the hormone progesterone. Once activated, the PR can regulate the expression of specific genes, influencing cellular behavior.

Mode of Action

This compound interacts with its primary target, the progesterone receptor, by inducing the expression of interferon-alpha (IFNα) and interferon-beta (IFNβ) . This interaction leads to changes in the cell’s response to viral infections, enhancing its ability to fight off these pathogens.

Biochemical Pathways

It is known that this compound has antiviral activity, which was initially ascribed to its capacity to induce interferon . Interferons are proteins that are produced and released by host cells in response to the presence of viruses. They allow communication between cells to trigger the protective defenses of the immune system that eradicate pathogens or tumors.

Result of Action

This compound shows antiviral activity in both mice and rats, protecting them from death due to viral infections . In rats, both drugs diminish the viremia, which is the presence of viruses in the blood .

Preparation Methods

Cridanimod can be synthesized through various chemical routes. One common method involves the reaction of 9-oxo-10-acridineacetic acid with sodium hydroxide to form the sodium salt of this compound. The reaction conditions typically involve heating the reactants in an appropriate solvent such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Cridanimod undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Cridanimod has a wide range of scientific research applications:

Comparison with Similar Compounds

Cridanimod is similar to other immunomodulatory compounds such as tilorone. Both this compound and tilorone induce interferon production and have antiviral activity. this compound is unique in its ability to increase progesterone receptor expression, making it particularly useful in the treatment of endometrial cancer . Other similar compounds include neovir and oxodihydroacridinylacetate sodium .

Properties

IUPAC Name

2-(9-oxoacridin-10-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMKBIIXHQIERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58880-43-6 (hydrochloride salt)
Record name Cridanimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046557
Record name Cridanimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38609-97-1
Record name N-(Carboxymethyl)acridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38609-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cridanimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cridanimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cridanimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10(9H)-Acridineacetic acid, 9-oxo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRIDANIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X91E9EME19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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